![molecular formula C17H16FN3O3S B2542704 2-(2-氟苯氧基)-N-(2,3,7-三甲基-5-氧代-5H-噻唑并[3,2-a]嘧啶-6-基)乙酰胺 CAS No. 1021074-17-8](/img/structure/B2542704.png)

2-(2-氟苯氧基)-N-(2,3,7-三甲基-5-氧代-5H-噻唑并[3,2-a]嘧啶-6-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

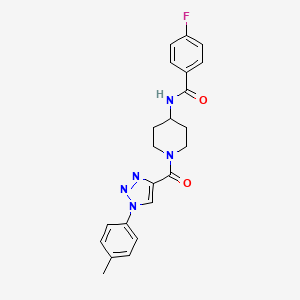

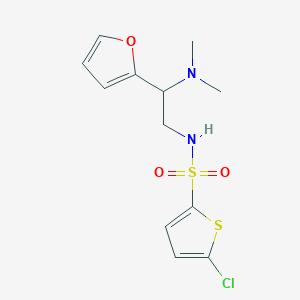

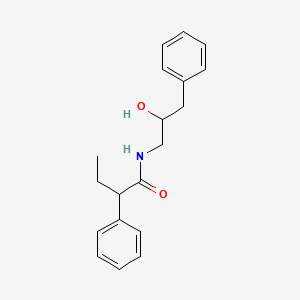

The compound 2-(2-fluorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a novel chemical entity with potential herbicidal properties. The structure of this compound suggests that it is a derivative of acetamide, which is known for its various biological activities. The presence of a fluorophenoxy group and a thiazolopyrimidinyl moiety indicates that the compound could exhibit unique chemical behavior and biological efficacy.

Synthesis Analysis

The synthesis of related acetamide derivatives has been reported in the literature. For instance, a series of novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamides were synthesized using 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate as starting materials . The synthesis process involved multiple steps, including the formation of key intermediates and subsequent reactions to introduce the desired functional groups. The final compounds were confirmed by 1H NMR, IR, mass spectrum, and elemental analyses.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of an acetamide backbone with various substituents that can significantly alter the chemical and biological properties of the molecules. In the case of the compounds synthesized in the first paper, the presence of a trifluoromethyl group and a pyrimidinyl moiety suggests a complex molecular structure with potential for strong interactions with biological targets .

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by the substituents attached to the acetamide group. The fluorophenoxy and thiazolopyrimidinyl groups in the compound of interest are likely to affect its reactivity. For example, the fluorine atom can enhance the acidity of adjacent hydrogen atoms, making them more susceptible to nucleophilic attack. The thiazolopyrimidinyl group could also participate in various chemical reactions, potentially including the formation of hydrogen bonds and other interactions with biological molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are determined by their molecular structure. The presence of fluorine atoms typically increases the lipophilicity of the molecule, which can affect its solubility and permeability across biological membranes. The specific properties of 2-(2-fluorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide, such as melting point, boiling point, solubility, and stability, would need to be determined experimentally. However, based on the related compounds synthesized in the first paper, it can be inferred that these molecules may exhibit good herbicidal activities against certain weeds, indicating that they possess the necessary stability and bioavailability for such applications .

Relevant Case Studies

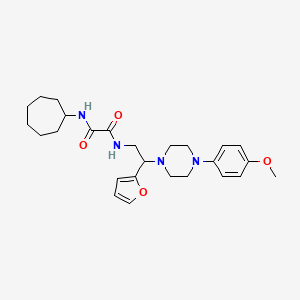

The herbicidal activity of related acetamide derivatives was evaluated in a greenhouse setting, where most compounds showed better herbicidal activities against dicotyledonous weeds. Specifically, compounds 4a–4i demonstrated good herbicidal activities at both pre-emergence and post-emergence treatment against weeds such as Abutilon theophrasti Medic, Amaranthus ascendens L, and Chenopodium album L at a dosage of 75 g ai/ha . These case studies provide a context for the potential application of the compound of interest in agricultural settings, although direct studies on this specific compound would be necessary to confirm its efficacy and safety.

科学研究应用

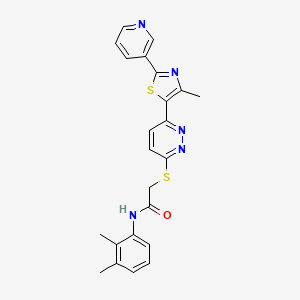

影像放射配体开发

一系列化合物,包括与指定化合物在结构上相关的类似物,已被合成用于作为转运蛋白(18 kDa)的选择性配体,用于正电子发射断层扫描(PET)的体内成像。这些配体,如 DPA-714,在其结构中设计有氟原子,便于标记氟-18,并能够对神经炎症过程进行高对比度 PET 成像,这是神经退行性疾病研究中的一个关键方面 (Dollé 等人,2008)。

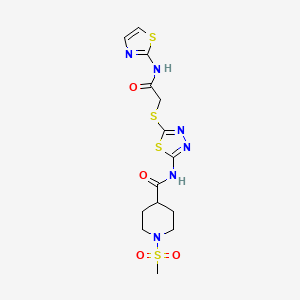

癌症治疗中的生物活性

新的合成策略已被用来创建各种取代的噻唑杂化物,证明了对不同癌细胞系具有显着的抗癌活性。例如,具有吡啶-噻唑部分的化合物对肝癌(HepG2)和乳腺癌(MCF-7)细胞系显示出有希望的结果,突出了它们作为癌症治疗中治疗剂的潜力 (Alqahtani & Bayazeed,2020)。

属性

IUPAC Name |

2-(2-fluorophenoxy)-N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O3S/c1-9-15(16(23)21-10(2)11(3)25-17(21)19-9)20-14(22)8-24-13-7-5-4-6-12(13)18/h4-7H,8H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZWDBOWBHGXAQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C(=C(SC2=N1)C)C)NC(=O)COC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-fluorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[benzyl(methyl)amino]propanoate](/img/structure/B2542623.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2542627.png)

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-phenethylacetamide](/img/structure/B2542631.png)

![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-difluorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2542637.png)

![N-Ethyl-N-[2-[4-[hydroxy-(1-methylimidazol-2-yl)methyl]piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2542638.png)